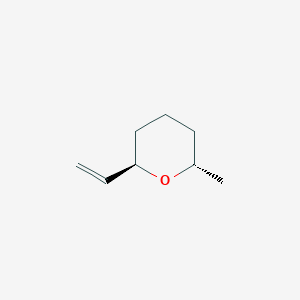
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- is a chemical compound with the molecular formula C8H14O. It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom. This compound is known for its unique structural features, including a double bond and a methyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- can be achieved through various methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Geranic oxide
- Linalool-3,7-oxide
- Dehydroxylinalooloxide A
Uniqueness
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- is unique due to its specific structural features, such as the presence of a double bond and a methyl group
Properties
CAS No. |
81554-15-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2R,6S)-2-ethenyl-6-methyloxane |
InChI |
InChI=1S/C8H14O/c1-3-8-6-4-5-7(2)9-8/h3,7-8H,1,4-6H2,2H3/t7-,8-/m0/s1 |
InChI Key |
UMYYXAXDBFKPKM-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](O1)C=C |
Canonical SMILES |
CC1CCCC(O1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















